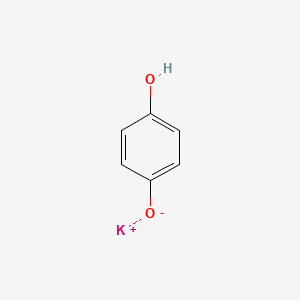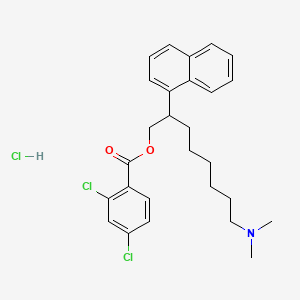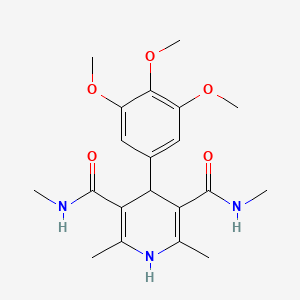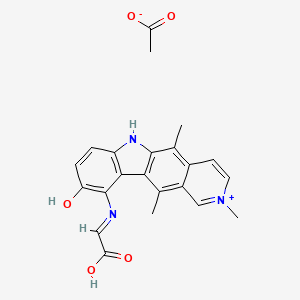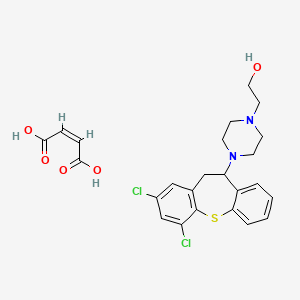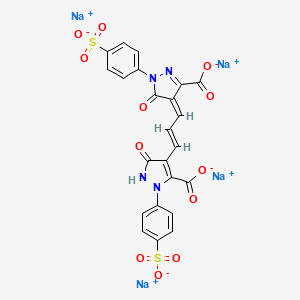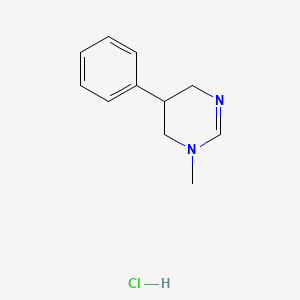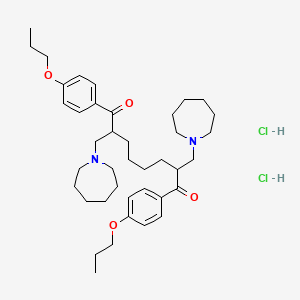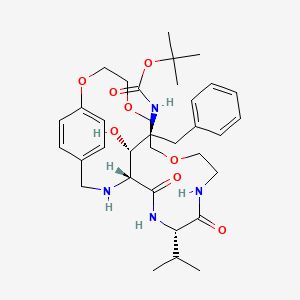
(1'S,2'S,12S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1’S,2’S,12S,15R)-15-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct functionalization of the molecule. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the paracyclophane ring system through cyclization reactions.
Functionalization: Introduction of various functional groups such as hydroxyl, amino, and carbonyl groups using reagents like Grignard reagents, organolithium compounds, and protecting groups like tert-butoxycarbonyl (Boc).
Final assembly: Coupling of the functionalized intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4
Reducing agents: NaBH4, LiAlH4
Protecting groups: Boc, Fmoc
Coupling reagents: EDC, DCC
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if the compound is a receptor modulator, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1’S,2’S,12S,15R)-15-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane analogs: Compounds with similar core structures but different functional groups.
Cyclophane derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific functionalization and the presence of multiple reactive sites, which can be exploited for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
180968-35-8 |
|---|---|
Molekularformel |
C34H50N4O8 |
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.2.2]tricosa-1(21),19,22-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-15-16-43-17-18-44-19-20-45-26-13-11-25(12-14-26)22-36-29(32(41)38-28)30(39)27(21-24-9-7-6-8-10-24)37-33(42)46-34(3,4)5/h6-14,23,27-30,36,39H,15-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
VWFACMZZIZWUON-VZNYXHRGSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2 |
Kanonische SMILES |
CC(C)C1C(=O)NCCOCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


